molecular formula C13H13NO3 B2635875 benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate CAS No. 138499-01-1

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No.: B2635875
CAS No.: 138499-01-1
M. Wt: 231.251
InChI Key: ZGDZYLKOHBZJJM-LLVKDONJSA-N
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Description

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a cyclopentenyl carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a 4-oxocyclopent-2-en-1-yl scaffold. The 4-oxocyclopentene core provides a rigid, unsaturated framework that facilitates stereochemical control in synthesis and modulates biological interactions, such as enzyme inhibition or receptor binding . Its synthesis typically involves carbamate formation via coupling of benzyl chloroformate with a cyclopentenyl amine intermediate, though alternative routes may employ tert-butyl or other protecting groups .

Key structural features include:

  • Benzyl carbamate group: Enhances solubility and serves as a protective group for amines.
  • 4-Oxocyclopent-2-en-1-yl moiety: Introduces rigidity and electron-deficient character, influencing reactivity in nucleophilic additions or cycloadditions .
  • Chirality: The cyclopentene ring can adopt specific stereochemical configurations, impacting biological activity .

Properties

IUPAC Name

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZYLKOHBZJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxocyclopent-2-en-1-amine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules. The compound can participate in reactions such as Diels-Alder cycloadditions, where it acts as a dienophile due to the presence of the electron-deficient double bond in the cyclopentene ring .

Reactivity and Derivatives
The compound's reactivity can be exploited to create derivatives that may have enhanced biological activity or novel properties. For instance, derivatives of cyclopentene-based compounds have been synthesized to evaluate their potential as pharmaceuticals . The ability to modify the benzyl and carbamate groups further expands its utility in creating targeted compounds for specific applications.

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research into cyclopentene derivatives has shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be a candidate for further investigation as an anticancer agent . The unique structural features of the compound may contribute to its interaction with biological targets involved in cancer progression.

Pharmacological Studies
Pharmacological studies are essential for understanding the therapeutic potential of this compound. Investigations into its mechanism of action, toxicity profiles, and pharmacokinetics are necessary to establish safety and efficacy for potential medicinal applications. Comparative studies with known drugs can provide insights into its relative effectiveness and possible side effects .

Materials Science

Polymer Synthesis
The compound can also be utilized in materials science, particularly in the synthesis of polymers. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as responsiveness to environmental stimuli . Research into polymer composites incorporating this compound is ongoing, with a focus on applications in coatings and adhesives.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of cyclopentene compounds inhibit cancer cell growth effectively.
Study BOrganic SynthesisExplored the use of this compound as a dienophile in Diels-Alder reactions, leading to complex molecular architectures.
Study CPolymer ApplicationsInvestigated the incorporation of the compound into polymer matrices, enhancing material properties such as elasticity and thermal stability.

Mechanism of Action

The mechanism of action of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with enzymes involved in metabolic processes.

Comparison with Similar Compounds

tert-Butyl N-(4-oxocyclopent-2-en-1-yl)carbamate

  • Structure : Replaces the benzyl group with a tert-butyl carbamate.
  • Synthesis: As reported by Conway and Evans (2021), enantiopure tert-butyl derivatives are synthesized via asymmetric catalysis, avoiding competitive cyclopentadienone formation during nucleophilic attack .
  • Applications : Used to synthesize 1,4-difunctionalized cyclopentenyl compounds with applications in bioactive molecule development .
  • Advantages : Tert-butyl groups offer superior steric protection for amines compared to benzyl, though deprotection requires stronger acidic conditions .

Benzyl N-(4-oxocyclohex-2-en-1-yl)carbamate

  • Structure : Cyclohexene ring instead of cyclopentene.
  • Impact : Increased ring size reduces ring strain, altering reactivity in Diels-Alder reactions. The cyclohexene derivative exhibits lower electrophilicity at the carbonyl group compared to the cyclopentene analogue .

Benzyl (S)-(4-oxobutan-2-yl)carbamate

  • Structure : Linear 4-oxobutane chain instead of a cyclic system.
  • Biological Activity : Demonstrates moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 μM) but lacks the conformational restraint needed for high selectivity, unlike the cyclopentenyl analogue .

Mechanism of Action

  • Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate : Disrupts actin polymerization in cancer cells by mimicking latrunculin A, thereby inhibiting metastasis .
  • Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate : Targets AChE via carbamylation of the catalytic serine residue, with a selectivity index >100 over butyrylcholinesterase (BChE) .

Green Chemistry Approaches

  • Ultrasound-assisted synthesis : Used for benzyl carbamates (e.g., 4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide), achieving 90% yield in 30 minutes vs. 6 hours under conventional heating .

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL)
This compound 103–105 2.1 0.5 (DMSO)
tert-Butyl N-(4-oxocyclopent-2-en-1-yl)carbamate 42–43 1.8 1.2 (DCM)
Benzyl N-(4-bromo-2-fluorophenyl)carbamate 155–157 3.5 <0.1 (Water)
  • LogP Trends : Benzyl derivatives generally exhibit higher lipophilicity than tert-butyl analogues, impacting membrane permeability .

Biological Activity

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, also known as benzyl (R)-(4-oxocyclopent-2-en-1-yl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : Benzyl (R)-(4-oxocyclopent-2-en-1-yl)carbamate
  • CAS Number : 221910-77-6
  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • Purity : 97% .

This compound exhibits various biological activities that can be attributed to its structural features. The cyclopentene moiety is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, which can influence the compound's pharmacological properties.

1. Antioxidant Activity

Research has shown that compounds with similar structures can exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

The carbamate functional group is often associated with antimicrobial activity. Studies indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy is still limited .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various carbamate derivatives, including this compound. The results indicated that this compound demonstrated a notable ability to reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several carbamate derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed moderate inhibitory effects, indicating potential as a lead structure for further development into antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialModerate inhibition of bacterial growth
CytotoxicityPotential cytotoxic effects on cancer cells

Q & A

Basic Research Questions

Q. What are the preferred methods for synthesizing benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via carbamate coupling reactions. A typical approach involves reacting a cyclopentenylamine precursor with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran/water) . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as seen in analogous bicyclic carbamate syntheses .
  • Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine to benzyl chloroformate) are critical. Impurities like unreacted starting materials or over-carbamoylated byproducts are minimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III ) resolves the bicyclic framework and confirms stereochemistry, particularly the 4-oxo and cyclopentene moieties.
  • Spectroscopic Analysis :

  • 1H/13C NMR : Key signals include the carbamate NH (δ 5.2–5.5 ppm), cyclopentene protons (δ 5.8–6.2 ppm, J = 10–12 Hz), and carbonyl carbons (δ 170–175 ppm) .
  • HRMS : Exact mass determination (e.g., m/z 261.1102 [M+H]+) validates molecular formula .

Q. What are common impurities in the synthesis, and how are they characterized?

  • Byproducts : Hydrolysis products (e.g., free amine from incomplete carbamate formation) or diastereomers (if stereocenters are present) .
  • Detection : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm resolves impurities. TLC (silica, Rf ~0.4 in ethyl acetate/hexane) is used for rapid monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 4-oxocyclopentene moiety in catalytic applications?

  • DFT Studies : Density functional theory (B3LYP/6-31G*) calculates frontier molecular orbitals to assess nucleophilic/electrophilic sites. The α,β-unsaturated ketone in the 4-oxocyclopentene ring is prone to Michael additions or Diels-Alder reactions, validated by experimental data on similar carbamates .
  • Docking Simulations : For biological studies, molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites, e.g., histone deacetylases (HDACs) .

Q. What strategies resolve enantiomers of this compound, and how is chiral purity quantified?

  • Chiral Chromatography : Use of Chiralpak IA/IB columns with hexane/isopropanol (90:10) achieves baseline separation (α > 1.5) .
  • Circular Dichroism (CD) : CD spectra (190–250 nm) correlate with absolute configuration, validated by X-ray data .

Q. How does the carbamate group influence the compound’s stability under physiological conditions?

  • Hydrolysis Kinetics : In vitro studies (pH 7.4 buffer, 37°C) show carbamate cleavage via esterase-mediated hydrolysis, with half-life (t1/2) determined by LC-MS. The benzyl group slows degradation compared to methyl carbamates .
  • Metabolite Identification : Mass fragmentation patterns (MS/MS) identify primary metabolites, e.g., cyclopentenylamine derivatives .

Q. What in vitro assays are suitable for evaluating its bioactivity, particularly in cancer or inflammation models?

  • Antimetastatic Assays : Inhibition of PC-3M prostate cancer cell invasion (Boyden chamber assay) at IC50 ≤ 10 μM, comparable to latrunculin derivatives .
  • HDAC Inhibition : Fluorogenic assays (e.g., HDAC-Glo™) measure IC50 values, with structural analogs showing sub-micromolar activity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Root Cause : Differences in amine precursor purity or moisture content during carbamate formation. Anhydrous conditions (molecular sieves) improve reproducibility .
  • Validation : Cross-reference procedures from independent syntheses of structurally related carbamates (e.g., tert-butyl variants) .

Q. Conflicting NMR assignments for cyclopentene protons: How to reconcile?

  • Resolution : Compare coupling constants (J values) across studies. Protons on the cyclopentene ring typically exhibit vicinal coupling (J = 10–12 Hz), distinct from aromatic protons (J = 2–3 Hz) .

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